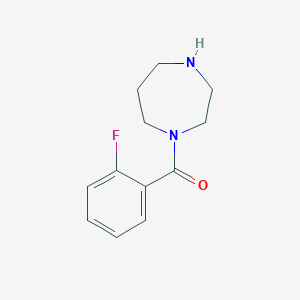

1-(2-Fluorobenzoyl)-1,4-diazepane

Description

The exact mass of the compound 1-(2-Fluorobenzoyl)-1,4-diazepane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Fluorobenzoyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorobenzoyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUIGAXODDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluorobenzoyl)-1,4-diazepane CAS 926213-29-8 properties

An In-depth Technical Guide to 1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(2-Fluorobenzoyl)-1,4-diazepane, a heterocyclic organic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on established chemical principles and data from structurally analogous compounds. The guide covers core physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential biological significance within the broader context of the 1,4-diazepane chemical class.

Core Compound Identification and Properties

1-(2-Fluorobenzoyl)-1,4-diazepane is identified by the CAS number 926213-29-8. It belongs to the family of N-aroyl-1,4-diazepanes, characterized by a seven-membered diazepane ring acylated at one of the nitrogen atoms with a 2-fluorobenzoyl group. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with the 1,4-diazepane scaffold.[1][2]

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 926213-29-8 | [3] |

| IUPAC Name | (1,4-diazepan-1-yl)(2-fluorophenyl)methanone | [3] |

| Molecular Formula | C₁₂H₁₅FN₂O | [3] |

| Molecular Weight | 222.26 g/mol | [3] |

| Appearance | Reported as an oil | [3] |

| Canonical SMILES | C1CNCCN(C1)C(=O)C2=CC=CC=C2F | [3] |

| InChI Key | DFMUIGAXODDLLX-UHFFFAOYSA-N | [3] |

| PubChem CID | 16771757 | [3] |

| MDL Number | MFCD09044069 | [3] |

Proposed Synthesis Methodology

Experimental Protocol: Proposed Amide Coupling Reaction

This protocol describes a two-step process starting from the commercially available tert-butyl 1,4-diazepane-1-carboxylate.

Step 1: Acylation of Boc-1,4-diazepane

-

Reaction Setup: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

-

Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Reaction Execution: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, and stir at room temperature for 1-4 hours until TLC indicates the complete consumption of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, triturate the residue with diethyl ether to precipitate the product. For the free base, perform an aqueous work-up with a base (e.g., NaOH) to neutralize the acid, followed by extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration to yield the final product, 1-(2-Fluorobenzoyl)-1,4-diazepane.

This synthetic approach is analogous to methods used for preparing intermediates for pharmacologically active molecules, such as suvorexant, where coupling agents like EDC/HOBt are used for amide formation.[4]

Spectroscopic Elucidation (Predicted)

No experimental spectroscopic data has been published for 1-(2-Fluorobenzoyl)-1,4-diazepane. However, its structure allows for clear predictions of the expected signals in key spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the seven protons of the diazepane ring. The aromatic region should display four distinct signals corresponding to the protons on the 2-fluorophenyl group, with coupling patterns characteristic of an ortho-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal 12 distinct carbon signals. Key signals would include the carbonyl carbon (~165-170 ppm), six signals for the aromatic carbons (with C-F coupling visible), and five signals for the sp³ hybridized carbons of the diazepane ring.

-

¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₅FN₂O. The ESI+ spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 223.12.

Potential Biological Significance and Applications

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets and exhibit a wide range of pharmacological effects.[5] Derivatives have been investigated for numerous therapeutic applications.

-

Central Nervous System (CNS) Activity: The most well-known members of this class are the benzodiazepines, which act as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[2]

-

Anticancer and Antimicrobial Activity: Various substituted 1,4-diazepines have demonstrated potential as anticancer[2] and antimicrobial agents.[5]

-

Enzyme Inhibition: Specific derivatives have been designed as enzyme inhibitors. For example, 1,4-diazepane-2-ones have been identified as novel antagonists of the LFA-1/ICAM-1 interaction, which is relevant to inflammatory diseases.[6]

Given this context, 1-(2-Fluorobenzoyl)-1,4-diazepane serves as a valuable chemical building block or a candidate for primary screening in drug discovery programs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, properties that are highly desirable in drug candidates.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, 1-(2-Fluorobenzoyl)-1,4-diazepane should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8) is a research chemical with limited published data. This guide has provided its core properties, a robust proposed synthesis, and an expert analysis of its potential applications based on the well-established pharmacology of the 1,4-diazepane class. The structural features of this molecule, particularly the N-aroyl-diazepane core and the strategic placement of a fluorine atom, mark it as a compound of interest for further investigation in pharmaceutical and chemical research.

References

-

1-(2-fluorobenzoyl)-1,4-diazepane | CAS 926213-29-8 | AMERICAN ELEMENTS ®.

-

Gao, J. et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. RSC Advances.

-

Rafiee, E. et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules.

-

Suvorexant intermediate and preparation method thereof. Google Patents.

-

Deswal, S. et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

-

Tumelty, D. et al. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters.

-

Saeed, A. et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

-

El-Shorbagi, A. A. et al. Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones. ResearchGate.

-

Chen, J. et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.

-

Production method of 1,4-diazepane derivatives. Google Patents.

-

1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride (C12H15FN2O). PubChemLite.

-

Günal, Ş. E. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Commerce University Journal of Science.

-

1-(4-fluorobenzoyl)-1,4-diazepane. Santa Cruz Biotechnology.

-

1-(4-Fluorobenzoyl)-1,4-diazepane | 203519-36-2. Benchchem.

-

Ali, A. H. Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE.

-

Gomha, S. M. et al. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][7]diazepines, and Their Cytotoxic Activity. Molecules.

-

Kumar, K. S. et al. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. RGUHS Journal of Pharmaceutical Sciences.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. jocpr.com [jocpr.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

Fluorinated Diazepane Scaffolds: Synthetic Access and Medicinal Utility

The following technical guide details the medicinal chemistry of fluorinated diazepane scaffolds, focusing on synthetic accessibility, conformational dynamics, and physicochemical optimization.

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and CNS agents.[1][2] However, the inherent flexibility of the seven-membered ring and the high basicity of the secondary amines often lead to poor metabolic stability and low blood-brain barrier (BBB) permeability.

The strategic introduction of fluorine—specifically at the C6 position—resolves these liabilities. This guide provides a technical roadmap for synthesizing and utilizing 6-fluoro- and 6,6-difluoro-1,4-diazepanes . It details the "fluorine effect" on pKa and conformation, provides a validated scale-up protocol for the gem-difluoro core, and offers a decision framework for lead optimization.

The Pharmacophore Rationale: Why Fluorinate?

The introduction of fluorine into the diazepane ring is rarely for steric bulk (the Van der Waals radius of F, 1.47 Å, is close to H, 1.20 Å). Instead, it is a tool for electronic and conformational tuning.

Basicity Modulation (pKa Shift)

The secondary amines in unsubstituted 1,4-diazepane are highly basic (

-

The Effect: Inductive electron withdrawal (

effect) by fluorine at the C6 position pulls electron density through the -

Result: This lowers the

of the distal nitrogens by approximately 1.5 to 2.0 log units , bringing the molecule into the optimal range (

Conformational Locking (The Gauche Effect)

Unsubstituted diazepanes exist in a rapid equilibrium between flexible twist-boat and chair-like conformations.

-

Mechanism: The C–F bond prefers to align gauche to adjacent electron-rich bonds (like C–N lone pairs or C–H bonds) to maximize

hyperconjugation. -

Outcome: In 6,6-difluoro-1,4-diazepanes, this effect creates a "conformational bias," locking the ring into a specific twist-boat geometry. This reduces the entropic penalty of binding to a protein target, potentially increasing potency.

Metabolic Blocking

The C6 position is a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Fluorination blocks this site, extending the half-life (

Synthetic Strategies

Accessing the fluorinated core requires choosing between de novo cyclization (building the ring with fluorine already present) or late-stage functionalization (installing fluorine onto an existing ring).

Pathway Analysis

Figure 1: Synthetic decision tree for accessing fluorinated diazepane cores. The ketone pathway (center) is preferred for scale-up.

Validated Protocol: Synthesis of 6,6-Difluoro-1,4-diazepane

Objective: Synthesis of the 6,6-difluoro core from a ketone precursor. This method avoids the high cost of fluorinated amino acid starting materials.

Precursor: N,N'-Dibenzyl-1,4-diazepan-6-one or N,N'-DiBoc-1,4-diazepan-6-one. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

Step-by-Step Methodology

Phase 1: Fluorination

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve N,N'-DiBoc-1,4-diazepan-6-one (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Reagent Addition: Cool the solution to 0°C (ice bath). Add DAST (2.5 eq) dropwise via syringe. Note: DAST fumes are corrosive; use a fume hood.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with ninhydrin or KMnO4; the ketone spot will disappear).

-

Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

. Caution: Vigorous -

Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Phase 2: Deprotection (Salt Formation)

-

Dissolution: Dissolve the fluorinated intermediate in minimal 1,4-dioxane or MeOH.

-

Acidolysis: Add 4M HCl in dioxane (10 eq) or 33% HBr in AcOH. Stir at RT for 2 hours.

-

Isolation: The product will precipitate as the hydrochloride or hydrobromide salt. Filter the solid and wash with cold diethyl ether.

-

Yield: Typical yields for the two-step sequence are 60–75%.

Self-Validating Quality Control (QC)

- NMR: Look for a singlet (if equivalent) or an AB quartet around -100 to -110 ppm . If you see peaks at -180 ppm, you likely have the mono-fluoro alkene byproduct (elimination).

-

NMR: The C6 carbon will appear as a triplet (

Physicochemical Comparison Data

The following table summarizes the shift in properties upon fluorination. These values are critical for matched molecular pair (MMP) analysis.

| Property | 1,4-Diazepane (Parent) | 6-Fluoro-1,4-diazepane | 6,6-Difluoro-1,4-diazepane |

| LogP (Lipophilicity) | -1.2 (Hydrophilic) | -0.5 | +0.2 (More Lipophilic) |

| pKa (Basicity) | ~10.2 | ~9.1 | ~8.4 |

| Conformation | Flexible (Fluxional) | Biased Twist-Boat | Locked Twist-Boat |

| Metabolic Stability | Low (N-oxidation, C-hydroxylation) | Moderate | High (C6 blocked) |

| BBB Permeability | Low | Moderate | High |

Table 1: Comparative physicochemical profile of diazepane scaffolds.

Medicinal Chemistry Applications

Case Study: Orexin Receptor Antagonists

Research into Orexin receptor antagonists for insomnia utilized the 1,4-diazepane scaffold.

-

Challenge: The initial leads had poor oral bioavailability due to high basicity.

-

Solution: Introduction of a 6,6-difluoro motif.

-

Result: The electron-withdrawing effect reduced the basicity of the bridgehead nitrogens, improving membrane permeability without disrupting the critical hydrogen bonding interactions required for receptor affinity.

Decision Framework for Optimization

Figure 2: Medicinal chemistry decision logic for applying fluorinated diazepane scaffolds.

References

-

Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Verhoog, S., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. In Fluorine in Heterocyclic Chemistry. Springer. Retrieved from [Link]

Sources

Strategic Handling and Risk Profile: 1-(2-Fluorobenzoyl)-1,4-diazepane

Topic: 1-(2-Fluorobenzoyl)-1,4-diazepane Safety & Handling Guide Document Type: Technical Whitepaper / Risk Assessment Manual Target Audience: Medicinal Chemists, process safety engineers, and laboratory managers.

Molecular Architecture & Identification

Context: 1-(2-Fluorobenzoyl)-1,4-diazepane is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents (e.g., orexin receptor antagonists). It combines a "privileged" homopiperazine scaffold with a metabolically robust fluorinated aromatic ring.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 1-(2-Fluorobenzoyl)-1,4-diazepane |

| CAS Number | 926213-29-8 |

| Synonyms | (2-Fluorophenyl)(1,4-diazepan-1-yl)methanone; 1-(2-Fluorobenzoyl)homopiperazine |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| Structural Class | Fluorinated Benzamide / Cyclic Secondary Amine |

| Physical State | Viscous oil or low-melting solid (dependent on purity/salt form) |

Functional Group Analysis (SAR Context)

-

1,4-Diazepane Ring: A 7-membered ring providing conformational flexibility greater than piperazine. The N-4 position is a secondary amine, acting as a nucleophile and a basic center (pKa ~9-10).

-

2-Fluorobenzoyl Moiety: The ortho-fluorine atom sterically hinders amide hydrolysis and blocks metabolic oxidation at the phenyl ring, increasing the compound's lipophilicity and biological half-life [1].

Predictive Toxicology & Hazard Profiling

Note: As a research chemical, specific toxicological data for this exact CAS is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorobenzoyl-piperazines and homopiperazines.

Hazard Classification (GHS / CLP Inferred)

Based on the reactive secondary amine and lipophilic aromatic tail, this compound should be handled as Warning .

-

Skin Irritation (Category 2): The secondary amine is moderately basic and lipophilic, capable of penetrating the stratum corneum and causing irritation.

-

Eye Irritation (Category 2A): High risk of severe irritation due to basicity.[1]

-

Acute Toxicity (Oral - Category 4): Analogous piperazines often exhibit moderate oral toxicity (LD50 300–2000 mg/kg) [2].

-

STOT-SE (Category 3): Respiratory irritation is likely if aerosolized.

The "Fluorine Effect" on Safety

The introduction of fluorine increases the compound's lipophilicity (LogP) compared to the non-fluorinated parent. This enhances skin absorption rates. Operators must assume higher dermal bioavailability than standard organic amines [3].

Figure 1: Predictive Hazard Logic. The convergence of amine basicity and fluorine-enhanced lipophilicity drives the specific handling requirements.

Operational Safety Protocols

A. Storage & Stability[2][3]

-

Hygroscopicity: The diazepane ring is hygroscopic.[1] It readily absorbs atmospheric moisture and CO₂, forming carbamates.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Cap vials immediately after use.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

B. Solubilization & Handling[4]

-

Solvents: Highly soluble in DMSO, Methanol, and Dichloromethane (DCM).

-

PPE Requirements:

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling in DCM, use PVA or Silver Shield laminates to prevent permeation of the solvent-solute carrier complex.

-

Respiratory:[2] Handle strictly within a fume hood. If handling powder >10g, use a P95 particulate respirator.

-

C. Synthesis Workflow (Purification)

When using this compound as an intermediate (e.g., nucleophilic substitution at the N-4 position):

-

Quench: Amine reactions often require basic workups.

-

Extraction: Use DCM/NaOH (aq). Caution: Diazepanes can form stubborn emulsions.

-

Waste: Segregate halogenated organic waste. Do not mix with acidic waste streams to prevent exothermic neutralization.

Emergency Response & Environmental Fate

Spill Response Algorithm

In the event of a benchtop spill (liquid or solid):

Figure 2: Emergency Spill Workflow. Emphasizes neutralization of the basic amine residue.

First Aid Measures

-

Eye Contact: DO NOT use acidic neutralizing drops. Flush immediately with tepid water or saline for 15 minutes. The lipophilic nature requires thorough irrigation to remove the compound from corneal tissue.

-

Skin Contact: Wash with soap and water. Avoid using alcohol or organic solvents, as these may increase transdermal absorption of the fluorinated compound.

-

Ingestion: Do not induce vomiting (risk of aspiration). Administer activated charcoal if conscious.

Analytical Validation (Quality Control)

To ensure safety and identity before use, verify the compound using the following parameters:

-

1H NMR (DMSO-d6): Look for the characteristic diazepane multiplets (2.8–3.8 ppm) and the aromatic protons of the 2-fluorobenzoyl group (distinct splitting pattern due to H-F coupling).

-

19F NMR: Essential for purity checks. Expect a singlet (or multiplet depending on decoupling) around -110 to -120 ppm (relative to CFCl₃).

-

LC-MS: Monitor for [M+H]+ = 223.1.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16771757, 1-(2-fluorobenzoyl)-1,4-diazepane.[3]

-

ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.

-

American Elements. (2024). 1-(2-Fluorobenzoyl)-1,4-diazepane Product Data. [3]

Sources

Methodological & Application

Application Note: Precision Amide Coupling of 2-Fluorobenzoic Acid and 1,4-Diazepane

Abstract

This guide outlines the optimized protocols for the amide coupling of 2-fluorobenzoic acid (2-FBA) with 1,4-diazepane (homopiperazine). The reaction presents two primary chemoselective challenges: the steric and electronic influence of the ortho-fluorine substituent on the benzoic acid, and the potential for uncontrolled bis-acylation of the symmetrical diamine.

We present two validated workflows:

-

Route A (High-Fidelity): Utilization of N-Boc-1,4-diazepane to guarantee mono-acylation.

-

Route B (Direct Scaling): Controlled stoichiometry using free 1,4-diazepane with T3P® (Propylphosphonic anhydride) for rapid scale-up.

Strategic Considerations & Mechanistic Insights

The Ortho-Fluoro Effect

The 2-fluoro substituent on the benzoic acid ring introduces a unique electronic/steric duality:

-

Electronic Activation: The strong inductive electron-withdrawing nature (-I effect) of the fluorine atom increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.

-

Steric Shielding: The Van der Waals radius of the ortho-fluorine creates steric bulk that can impede the approach of bulky coupling agents (e.g., HATU/HBTU).

-

Side Reaction Risk (SNAr): While less common with carboxylates, the ortho-fluorine is a potential leaving group for Nucleophilic Aromatic Substitution (SNAr) if the reaction temperature is elevated (>50°C) in the presence of basic amines. Strict temperature control (0°C to RT) is required.

Diamine Selectivity (The "Statistical Mixture" Problem)

1,4-Diazepane contains two secondary amine sites. Reacting it directly with an equimolar amount of activated acid results in a statistical distribution of:

-

Unreacted diamine (~25%)

-

Mono-amide (Desired, ~50%)

-

Bis-amide (Undesired, ~25%)

To achieve high yields of the mono-amide scaffold for drug development, Route A (Protection Strategy) is the industry standard.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate protocol based on project requirements.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: High-Fidelity Mono-Amidation (Boc-Route)

Objective: Synthesis of tert-butyl 4-(2-fluorobenzoyl)-1,4-diazepane-1-carboxylate. Recommended For: Medicinal chemistry, SAR studies, high-purity requirements.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Fluorobenzoic Acid | 1.0 | Electrophile |

| 1-Boc-1,4-diazepane | 1.1 | Nucleophile (Mono-protected) |

| HATU | 1.1 | Coupling Agent (High reactivity) |

| DIPEA (Hunig's Base) | 3.0 | Base |

| DMF (Anhydrous) | - | Solvent (0.1 M concentration) |

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (10 mL per gram of acid).

-

Base Addition: Add DIPEA (3.0 equiv) and cool the solution to 0 °C using an ice bath. Cooling is critical to suppress potential SNAr side reactions.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15 minutes to form the activated ester (OAt-ester). The solution typically turns yellow/orange.

-

Amine Addition: Add 1-Boc-1,4-diazepane (1.1 equiv) dropwise (dissolved in minimal DMF if solid).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by LCMS. The activated ester should disappear, and the product mass [M+H]+ (calc. MW + 100 for Boc) should dominate.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequentially with:

-

10% Citric Acid (removes excess DIPEA and unreacted diazepane).

-

Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Coupling (T3P Route)

Objective: Direct synthesis of (1,4-diazepan-1-yl)(2-fluorophenyl)methanone. Recommended For: Scale-up (>10g), cost-sensitive projects.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Fluorobenzoic Acid | 1.0 | Electrophile |

| 1,4-Diazepane (Free base) | 3.0 - 5.0 | Nucleophile (Excess forces mono-product) |

| T3P (50% in EtOAc) | 1.2 | Coupling Agent (Low epimerization, easy wash) |

| Pyridine | 3.0 | Base |

| EtOAc or 2-MeTHF | - | Solvent |

Step-by-Step Procedure

-

Preparation: Dissolve 1,4-diazepane (3.0–5.0 equiv) and Pyridine (3.0 equiv) in EtOAc. Cool to 0 °C .

-

Acid Addition: Add 2-fluorobenzoic acid (1.0 equiv) to the amine solution.

-

T3P Addition: Add T3P solution (1.2 equiv) dropwise over 20 minutes.

-

Note: T3P is added last to ensure the acid encounters a high concentration of amine immediately upon activation, favoring the mono-amide over the bis-amide.

-

-

Reaction: Stir at RT for 12 hours. T3P kinetics are generally slower than HATU but cleaner.

-

Workup (Specific for T3P):

-

Add water to quench.

-

Phase Separation: The T3P byproducts are water-soluble.

-

Acidic Wash (Critical): Wash the organic layer with water (x3). Do NOT use strong acid washes yet, or you will lose your product into the aqueous layer (protonated amine).

-

Purification: The excess 1,4-diazepane is highly water-soluble and will partition into the aqueous phase during repeated water/brine washes.

-

Alternative Isolation: Extract the product into dilute HCl (aqueous), wash the organic layer (removes non-basic impurities), then basify the aqueous layer (pH > 12) and extract back into DCM. This "Acid-Base Switch" ensures high purity.

-

Analytical Data & QC

| Parameter | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Aromatic signals: ~7.2–7.6 ppm (4H). Diazepane: Multiplets at 1.7, 2.8, 3.5 ppm. | Rotamers may be visible due to the amide bond (broadening of CH2 signals near the amide). |

| 19F NMR | Singlet ~ -110 to -115 ppm. | Shift may vary slightly depending on solvent. |

| LCMS | [M+H]+ peak clearly visible. | Check for [M+H]+ + 2-FBA mass (Bis-amide impurity). |

Troubleshooting & Pitfalls

Bis-Acylation (Dimer Formation)

-

Symptom: LCMS shows a peak with Mass = MW(Diazepane) + 2 * (MW(Acid) - 18).

-

Cause: Insufficient excess of diamine in Route B, or "hot spots" during addition.

-

Fix: Switch to Route A (Boc-protection). If sticking to Route B, increase diamine to 5.0 equiv and improve stirring/dilution.

SNAr Side Reaction

-

Symptom: Loss of Fluorine signal in NMR; appearance of aniline-like byproduct.

-

Cause: Reaction temperature too high; base too strong (e.g., using NaH).

-

Fix: Ensure reaction stays at ≤ 25 °C. Use non-nucleophilic bases (DIPEA/Pyridine).

Poor Yield with HATU

-

Cause: Steric hindrance of the ortho-fluoro group slowing down the attack.

-

Fix: Allow longer reaction times (overnight). Alternatively, use HOAt as an additive to boost the rate, or switch to the Acid Chloride method (convert 2-FBA to acid chloride using SOCl₂, then react).

References

-

T3P Reagent Guide: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][3][4] ResearchGate. Available at: [Link]

-

Diazepane Synthesis Context: Synthesis of 1,4-diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Available at: [Link]

-

General Amide Coupling: Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][3] Organic Letters.[1][3] Available at: [Link]

Sources

Application Note: Strategic N-Alkylation of 1-(2-Fluorobenzoyl)-1,4-diazepane for Pharmaceutical Scaffolds

Here are the application notes and protocols for the N-alkylation of 1-(2-Fluorobenzoyl)-1,4-diazepane.

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The functionalization of this seven-membered ring, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the N-alkylation of 1-(2-Fluorobenzoyl)-1,4-diazepane, a key intermediate in drug discovery. We delve into the mechanistic principles, explore the critical reaction parameters, and present detailed, validated protocols suitable for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of N-Alkylated Diazepanes

The 1,4-diazepane framework is a cornerstone in the design of compounds targeting the central nervous system (CNS) and other biological systems.[3][4] The introduction of an alkyl group at the N-4 position of the diazepane ring is a common strategy to modulate the pharmacological properties of the molecule, including receptor affinity, selectivity, and pharmacokinetic profile. The 2-fluorobenzoyl group at the N-1 position is often incorporated to enhance potency or metabolic stability. Therefore, a robust and versatile methodology for the N-4 alkylation is paramount for the rapid synthesis of compound libraries for drug development.

This guide explains the causality behind experimental choices, offering a framework for rational reaction design and optimization, rather than a single, rigid procedure.

Mechanistic Rationale and Key Considerations

The N-alkylation of 1-(2-Fluorobenzoyl)-1,4-diazepane, a secondary amine, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] Understanding the components of this reaction is crucial for its successful execution.

-

Nucleophilicity: The target nitrogen (N-4) is a secondary amine, which is generally a good nucleophile. The electron-withdrawing nature of the benzoyl group at N-1 slightly reduces the basicity of N-4 but does not inhibit its nucleophilicity for alkylation.

-

The Role of the Base: The primary function of the base is to deprotonate the secondary amine, generating a more potent nucleophile (the corresponding amide anion). Alternatively, for less acidic amines, the base acts as a scavenger for the acidic byproduct (e.g., HBr) formed during the reaction, driving the equilibrium towards the product.

-

Preventing Over-Alkylation: A common challenge in amine alkylation is the formation of quaternary ammonium salts.[6][7] However, since the product of this reaction is a tertiary amine, further alkylation to a quaternary salt is the primary side reaction. This can often be minimized by careful control of stoichiometry (avoiding a large excess of the alkylating agent) and reaction temperature.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sussex.figshare.com [sussex.figshare.com]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane, a key intermediate in various pharmaceutical development pathways, typically involves the N-acylation of 1,4-diazepane (also known as homopiperazine) with 2-fluorobenzoyl chloride. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the desired product. This guide provides a systematic approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Q1: I am getting a very low yield of 1-(2-Fluorobenzoyl)-1,4-diazepane. What are the likely causes and how can I improve it?

A1: Low yields in this acylation reaction can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products. Here’s a breakdown of potential causes and their solutions:

-

Cause A: Formation of Diacylated Byproduct. 1,4-diazepane has two secondary amine groups, both of which can be acylated by 2-fluorobenzoyl chloride to form the symmetrical N,N'-bis(2-fluorobenzoyl)-1,4-diazepane. This is a common cause of reduced yield of the desired mono-acylated product.

-

Solution: To favor mono-acylation, it is crucial to use an excess of 1,4-diazepane relative to 2-fluorobenzoyl chloride. A molar ratio of 2 to 5 equivalents of 1,4-diazepane to 1 equivalent of 2-fluorobenzoyl chloride is recommended. The unreacted 1,4-diazepane can be removed during the work-up.

-

-

Cause B: Hydrolysis of 2-Fluorobenzoyl Chloride. 2-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water, which will convert it to the unreactive 2-fluorobenzoic acid.

-

Solution: Ensure that all glassware is thoroughly dried before use and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If using aqueous-organic biphasic conditions (Schotten-Baumann), the reaction should be vigorous and the addition of the acid chloride should be slow to minimize its time in the aqueous phase.[1]

-

-

Cause C: Inefficient Neutralization of HCl. The reaction of 2-fluorobenzoyl chloride with 1,4-diazepane generates one equivalent of hydrochloric acid (HCl). This HCl will react with the basic 1,4-diazepane to form an unreactive ammonium salt, effectively removing it from the reaction.[2]

-

Solution: The reaction should be carried out in the presence of a base to neutralize the in-situ generated HCl. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous base like sodium hydroxide in a Schotten-Baumann setup.[3][4] An excess of 1,4-diazepane can also act as the base, but this requires a larger excess of the starting material.

-

-

Cause D: Suboptimal Reaction Temperature. The reaction may be too slow at very low temperatures, or side reactions could be favored at higher temperatures.

-

Solution: The acylation is typically performed at a low temperature, such as 0 °C, to control the reactivity of the acid chloride. After the addition of 2-fluorobenzoyl chloride, the reaction is often allowed to slowly warm to room temperature to ensure completion.

-

Optimized Protocol for Improved Yield:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1,4-diazepane (3 eq.), 2-fluorobenzoyl chloride (1 eq.), Triethylamine (1.5 eq.) | Excess diamine favors mono-acylation. TEA neutralizes HCl. |

| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Aprotic solvent prevents hydrolysis of the acid chloride.[5] |

| Temperature | 0 °C for addition, then warm to room temperature | Controls reactivity and minimizes side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |

Issue 2: Presence of a Major Byproduct in TLC/LC-MS Analysis

Q2: My reaction mixture shows a significant amount of a byproduct with a higher Rf value on TLC (or a different mass in LC-MS) than my desired product. What could it be?

A2: A common byproduct in this reaction is the diacylated 1,4-diazepane.

-

Identification: The diacylated product, N,N'-bis(2-fluorobenzoyl)-1,4-diazepane, will have a higher molecular weight than the mono-acylated product. On a normal-phase TLC plate, it will likely have a higher Rf value due to being less polar (both basic amine groups are capped).

-

Confirmation: You can confirm the identity of the byproduct by isolating it and characterizing it by NMR and Mass Spectrometry.

-

Mitigation:

-

Stoichiometry Control: As mentioned in Q1, using a significant excess of 1,4-diazepane is the most effective way to minimize diacylation.

-

Slow Addition: Adding the 2-fluorobenzoyl chloride solution dropwise to the stirred solution of 1,4-diazepane at 0 °C ensures that the acid chloride reacts with the large excess of the diamine before it can react with the already formed mono-acylated product.

-

Issue 3: Difficulty in Purifying the Final Product

Q3: I am struggling to isolate a pure sample of 1-(2-Fluorobenzoyl)-1,4-diazepane. What are the best purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

-

Work-up Procedure:

-

After the reaction is complete, the mixture can be washed with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove the triethylamine hydrochloride salt and any unreacted 2-fluorobenzoyl chloride (as 2-fluorobenzoic acid).

-

To remove the excess 1,4-diazepane, the organic layer can be washed with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 1,4-diazepane will move into the aqueous layer. Your product, being less basic, should remain in the organic layer. Caution: The desired product can also be protonated and extracted into the aqueous layer if the acid is too concentrated or if the washing is too vigorous. It is advisable to check the organic layer by TLC after the acid wash to ensure the product is still present.

-

The organic layer should then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Chromatography:

-

If the work-up does not yield a pure product, column chromatography on silica gel is a common next step.

-

A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The less polar diacylated byproduct will elute first, followed by the desired mono-acylated product. The highly polar unreacted 1,4-diazepane will remain on the baseline.

-

-

Crystallization:

-

If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

-

Frequently Asked Questions (FAQs)

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Alternatively, Schotten-Baumann conditions, which utilize an aqueous inorganic base like sodium hydroxide in a biphasic system (e.g., dichloromethane/water), can be employed.[1][2] This method is often used in industrial settings as it is inexpensive, but it increases the risk of hydrolyzing the acid chloride.[4]

Q5: My 1,4-diazepane is old. Does its quality matter?

A5: Absolutely. 1,4-diazepane is hygroscopic and can absorb water and carbon dioxide from the atmosphere. This can lead to the formation of hydrates and carbonates, which can interfere with the reaction. It is recommended to use a fresh bottle or to purify the 1,4-diazepane by distillation if its quality is questionable.

Q6: What is a typical yield for this reaction?

A6: With optimized conditions, including the use of excess 1,4-diazepane, yields of 70-85% are achievable. Without optimization, yields can be significantly lower, often in the range of 30-50%, primarily due to the formation of the diacylated byproduct.

Q7: How can I monitor the progress of the reaction?

A7: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of 2-fluorobenzoyl chloride and the formation of the product.

Visualizing the Reaction and Troubleshooting

Caption: Workflow of the acylation reaction highlighting potential side products.

Sources

Troubleshooting EDC/HOBt coupling for diazepane amides

Technical Support Center: EDC/HOBt Coupling for Diazepane Scaffolds

Welcome to the Application Support Hub

Topic: Optimization & Troubleshooting of EDC/HOBt Amide Couplings with Diazepane Nucleophiles. Lead Scientist: Dr. A. Vance, Senior Application Specialist.

Executive Summary: Diazepane (homopiperazine) derivatives present unique challenges in amide coupling due to the steric drag of the 7-membered ring and the secondary nature of the amine. While EDC/HOBt is a robust "workhorse" method, it often fails with diazepanes due to slow nucleophilic attack, leading to the thermodynamic rearrangement of the activated intermediate into unreactive N-acylurea byproducts. This guide moves beyond standard recipes to address the kinetic bottlenecks specific to this scaffold.

Module 1: The "Golden Standard" Protocol

Start here. This protocol is optimized for hindered secondary amines like diazepanes, utilizing a pre-activation strategy to maximize active ester concentration before amine introduction.

Reagents:

-

Carboxylic Acid (R-COOH): 1.0 equiv

-

EDC.HCl: 1.2 – 1.5 equiv (Water-soluble carbodiimide)

-

HOBt (anhydrous): 1.2 – 1.5 equiv (Additive to suppress racemization/side-reactions)

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) – Only if amine is a salt.

-

Solvent: DMF (Preferred for diazepanes) or DCM (If solubility permits).

Step-by-Step Workflow:

-

Pre-Activation (Critical):

-

Dissolve Carboxylic Acid and HOBt in dry DMF (0.1 M concentration).

-

Cool to 0°C under inert atmosphere (

or Ar). -

Add EDC.HCl . Stir at 0°C for 15–30 minutes .

-

Why? This allows the formation of the HOBt-active ester (OBt-ester) in the absence of the nucleophile, preventing EDC from reacting with the amine directly (guanidinylation) and ensuring the "engine is running" before the load is added.

-

-

Nucleophile Addition:

-

If Diazepane is a free base: Add dropwise as a solution in DMF.

-

If Diazepane is a salt (e.g., .2HCl): In a separate vial, dissolve the salt in minimal DMF and add DIPEA (stoichiometric amount to neutralize acid, usually 2.0–2.5 equiv). Do not use excess base if possible. Add this neutralized solution to the reaction mixture.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 12–18 hours. Diazepanes are sluggish; do not rush the kinetics.

-

-

Monitoring:

-

Check via LCMS or TLC. Look for the disappearance of the Active Ester (often UV active) and the appearance of the product.

-

Module 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the competitive pathways. Your goal is to keep the reaction on the green path (Product) and avoid the red path (N-Acylurea).

Caption: The "Race Against Time": HOBt intercepts the unstable O-Acylisourea to form the Active Ester. If the Diazepane attack is too slow, the O-Acylisourea rearranges into the N-Acylurea byproduct.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction stalled at 50% conversion. Adding more EDC didn't help. Why?

Diagnosis: You likely hit the "N-Acylurea Wall." Explanation: Diazepanes are sterically hindered secondary amines. If the amine attack is slower than the rearrangement of the O-acylisourea, the activated acid converts to the thermodynamically stable N-acylurea (see Red path in diagram). This byproduct is inert to amines. Adding more EDC just converts more acid to this byproduct. Solution:

-

Switch to HOAt: Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack by up to 10-fold, crucial for hindered diazepanes [1].

-

Solvent Switch: If using DCM, switch to DMF or NMP. The higher polarity stabilizes the polar transition state of the coupling.

Q2: I see a byproduct with Mass = [Product + 43] or [Acid + EDC Mass]. What is it?

Diagnosis: This is the N-acylurea byproduct. Technical Insight: The rearrangement is irreversible. Fix for Next Run:

-

Ensure Pre-activation is performed at 0°C.[1]

-

Ensure the Diazepane is fully dissolved and not protonated (check pH).

-

Increase Concentration: Intermolecular coupling is second-order; rearrangement is first-order. Increasing concentration (0.2 M - 0.5 M) favors the coupling over the rearrangement.

Q3: My Diazepane is an HCl salt. Can I just dump it in with DIPEA?

Diagnosis: "Salt crashing" or "pH shock." Explanation: If you add the salt and DIPEA directly to the active ester, the heat of neutralization and local pH spikes can hydrolyze the active ester. Also, diazepane salts are often insoluble in DCM. Protocol Adjustment:

-

Neutralize the salt in a separate vial with DIPEA in DMF.

-

Verify the solution is clear (homogeneous) before adding it to the activated acid.

Q4: The product is an oil and hard to purify. How do I remove the urea?

Diagnosis: EDC urea byproduct solubility issues. Workup Protocol for Diazepanes: Diazepane amides are often basic (if they contain a third nitrogen) or simply polar.

-

Evaporation: Remove DMF via high-vacuum rotovap (or azeotrope with heptane).

-

Dissolution: Redissolve residue in EtOAc (or DCM if insoluble).

-

The Wash Sequence:

-

Wash 1:10% Citric Acid or 0.5 M HCl (Removes unreacted Diazepane, DIPEA, and EDC urea). Note: Skip if your product has a basic tertiary amine that needs to stay neutral.

-

Wash 2:Sat. NaHCO3 (Removes unreacted Acid and HOBt).

-

Wash 3:Brine (Drying).

-

-

Purification: If flash chromatography is needed, use a DCM/MeOH gradient (0

10%) with 1%

Module 4: Data & Stoichiometry Reference

Table 1: Stoichiometry Optimization Matrix

| Component | Standard Equiv | Hindered (Diazepane) Equiv | Notes |

| Acid | 1.0 | 1.0 | Limiting reagent. |

| EDC.HCl | 1.1 | 1.5 | Excess accounts for slower kinetics/hydrolysis. |

| HOBt/HOAt | 1.1 | 1.5 | Must match or slightly exceed EDC to prevent racemization. |

| Base | 2.0 (if salt) | 2.5 - 3.0 (if salt) | Ensure pH is ~8. Do not exceed pH 9 (racemization risk). |

| Temperature | RT | 0°C | Start cold to form active ester; warm to drive coupling. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[3]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][5] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library.

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Preventing bis-acylation side products in 1,4-diazepane synthesis

Topic: Preventing Bis-Acylation Side Products Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1][2]

The Core Challenge: The "Symmetry Trap"

Welcome to the 1,4-Diazepane Functionalization Support Hub. If you are reading this, you are likely observing a statistical mixture of unreacted starting material, the desired mono-acylated product, and the unwanted bis-acylated impurity (often in a frustating 1:2:1 ratio) after treating 1,4-diazepane (homopiperazine) with an acid chloride or anhydride.[1][2]

Mechanistic Insight

1,4-diazepane possesses two equivalent secondary amine sites.[1] The challenge in selective mono-acylation is governed by two factors:

-

Statistical Probability: In a 1:1 stoichiometric reaction, once a molecule is mono-acylated, it competes with the remaining starting material for the acylating agent.[1][3] Unless the first acylation significantly deactivates the second amine, bis-acylation is kinetically inevitable.[1]

-

Nucleophilicity: Unlike piperazine, where the nitrogens are at a 1,4-distance in a rigid chair conformation, 1,4-diazepane is a flexible 7-membered ring.[1][2] The introduction of an amide group at N1 does lower the basicity of N4 via inductive effects, but often not enough to prevent the highly reactive acyl chloride from reacting with N4, especially if the reaction is run at high concentrations.[1][2][3]

Decision Matrix: Selecting Your Strategy

Do not apply a "one size fits all" approach. Select the protocol based on your material constraints and purity requirements.

Figure 1: Strategic Decision Tree for selecting the optimal mono-acylation protocol.

Detailed Protocols & Troubleshooting

STRATEGY A: The Protecting Group Route (Gold Standard)

Best for: High-value synthesis, medicinal chemistry libraries.[2] Concept: Temporarily block one amine to force reaction at the other.[3]

-

Step 1: Purchase or synthesize N-Boc-1,4-diazepane (commercially available).[1][2]

-

Step 2: Acylate the free amine (N4).[3]

-

Step 3: Deprotect the N1-Boc group.

Protocol:

-

Dissolve N-Boc-1,4-diazepane (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (TEA) (1.5 equiv).

-

Cool to 0°C.

-

Add the Acyl Chloride (1.05 equiv) dropwise.[3]

-

Stir at RT for 2 hours.

-

Deprotection: Treat with TFA/DCM (1:[2][3]4) for 1 hour, then concentrate.

Why this works: The Boc group renders N1 non-nucleophilic.[3] The acyl chloride must react with N4.[3] Troubleshooting:

-

Issue: "I see bis-acylation even with Boc!"[1]

-

Diagnosis: Your starting material might contain free diazepane (Boc group fell off or impure starting material).[2][3] Check the purity of N-Boc-1,4-diazepane by NMR.

STRATEGY B: The "Excess Diamine" Route (Brute Force)

Best for: Cheap starting materials, large-scale process chemistry.[2] Concept: By using a massive excess of diazepane, you statistically ensure the acyl chloride encounters a free diamine rather than a mono-acylated product.[1]

Protocol:

-

Dissolve 1,4-diazepane (5.0 to 10.0 equiv) in DCM or Toluene.[1][3]

-

Do NOT add base (the excess diazepane acts as the acid scavenger).[3]

-

Dissolve the Acyl Chloride (1.0 equiv) in a separate volume of solvent.[3]

-

Add the Acyl Chloride solution very slowly (dropwise over 1 hour) to the rapidly stirring diazepane solution at 0°C.

-

Workup (Critical):

-

The reaction mixture contains: Product (Mono), Excess Diazepane, and Diazepane-HCl salt.[1][2]

-

Extraction: Wash the organic layer with water (3x).[3] The free diazepane and the salt are highly water-soluble and will partition into the aqueous phase. The mono-acylated product (being more lipophilic) remains in the organic layer.

-

Back-extraction: Re-extract the combined aqueous layers once with DCM to recover any trapped product.[3]

-

Data: Statistical Distribution vs. Equivalents

| Diazepane Equivalents | % Bis-Acylated (Side Product) | % Mono-Acylated (Target) | Waste (Recoverable) |

| 1.0 eq | ~25% | ~50% | Low |

| 2.0 eq | ~10% | ~75% | Moderate |

| 5.0 eq | < 2% | > 95% | High |

Why this works: Kinetics.[1][3] The concentration of free amine is always orders of magnitude higher than the mono-product. Troubleshooting:

-

Issue: "My yield is low."

-

Diagnosis: You likely washed the product into the water layer.[3] Mono-acylated diazepanes can still be water-soluble depending on the acyl group.

-

Fix: Saturate the aqueous layer with NaCl (brine) during the wash steps to "salt out" the organic product.[3]

STRATEGY C: Active Esters (The "Gentle" Approach)

Best for: Substrates sensitive to acid chlorides; when excess diamine cannot be used.[3] Concept: Use a less reactive electrophile (N-hydroxysuccinimide ester or anhydride) to increase selectivity.

Protocol:

-

Pre-activate your carboxylic acid with EDC/NHS to form the NHS-ester .[3]

-

Add this to a solution of 1,4-diazepane (1.2 equiv) in DCM at -10°C.

-

Stir for 12-24 hours (reaction will be slower).

Why this works: Less reactive electrophiles are more selective.[1][3] They discriminate better between the slightly different nucleophilicities of the free amine vs. the mono-amide (though in diazepane, this electronic difference is small, steric bulk of the NHS group helps).

Visualizing the Pathway

Understanding the competitive kinetics is crucial for troubleshooting.[3]

Figure 2: Kinetic pathway showing the competitive acylation. Strategy B minimizes the concentration of 'Mono' relative to 'Diamine', making the k2 path statistically unlikely.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use pH control (e.g., pH 5) to protonate one amine and leave the other free? A: Theoretically, yes, but it is difficult with 1,4-diazepane.[1][2] Unlike longer chain diamines, the pKa values of the two nitrogens in 1,4-diazepane are relatively close.[1][2] Furthermore, proton transfer is extremely fast.[1][3] If you try to work at a pH where the molecule is mono-protonated, you often still get mixtures because the mono-acylated product is a weaker base, complicating the equilibrium.[1] Strategy A or B is far more reliable.

Q: How do I purify the mixture if I already made it? A: Separation is usually possible due to polarity differences.[3]

-

Free Diamine: Highly polar, sticks to silica or stays in water.[1][3]

-

Mono-Acyl: Moderately polar.[3] Elutes with 5-10% MeOH in DCM (with 1% NH₄OH).

-

Bis-Acyl: Least polar.[3] Elutes first with pure DCM or EtOAc.[1][3] Recommendation: Use Dry Column Vacuum Chromatography (DCVC) for better resolution than standard flash columns.[2][3]

Q: Does temperature matter?

A: Yes. Always run acylation of diamines at 0°C or lower . Lower temperatures increase the selectivity ratio (

References

-

Protecting Group Strategies: Krapcho, A. P.; Kuell, C. S.[1][2][3] "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Synthetic Communications, 1990 , 20(16), 2559–2564.[1][2][3] Link[2][3]

-

Statistical Acylation (Excess Reagent): Moore, J. S.; Stupp, S. I.[1][2][3] "Room temperature polyesterification."[1][3] Macromolecules, 1990 , 23, 65–70.[1][2][3] (Demonstrates statistical principles in polymerization/acylation). Link[2][3]

-

General Diazepane Synthesis: Nalikezhathu, A.; Tam, A.; Cherepakhin, V.; Do, V. K.; Williams, T. J.[1][2][3][4] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 2023 , 25, 1754-1759.[1][2][3][4] Link[2][3]

-

Selective Acylation Reviews: "Selective derivatization of polyamines." Organic Chemistry Portal. Link

Sources

Technical Support Center: Stability of 1-(2-Fluorobenzoyl)-1,4-diazepane in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 1-(2-Fluorobenzoyl)-1,4-diazepane. This resource is designed for researchers and scientists who are working with this compound and need to understand its stability profile, particularly in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you anticipate and troubleshoot challenges in your experiments. The stability of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. This guide will walk you through the key considerations for handling 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic media, from understanding its degradation pathways to implementing robust analytical methods for its assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic media?

A1: The primary degradation pathway for 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic media is acid-catalyzed hydrolysis of the amide bond. This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom of the diazepine ring, leading to the formation of 2-fluorobenzoic acid and 1,4-diazepane.[1]

Q2: What is the general mechanism of acid-catalyzed amide hydrolysis?

A2: The mechanism involves several key steps[2]:

-

Protonation of the carbonyl oxygen: The acidic environment protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic.[2]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[2]

-

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

-

Cleavage of the C-N bond: The carbon-nitrogen bond breaks, leading to the formation of a carboxylic acid and an amine (in this case, 2-fluorobenzoic acid and 1,4-diazepane).[2]

Q3: At what pH is 1-(2-Fluorobenzoyl)-1,4-diazepane expected to be most unstable?

A3: Generally, the rate of acid-catalyzed hydrolysis increases with decreasing pH (higher acidity).[3] Therefore, the compound is expected to be least stable in strongly acidic conditions. However, the exact pH at which maximum degradation occurs can be influenced by the specific acid used and the overall composition of the solution.

Q4: Can temperature affect the stability of this compound in acidic solutions?

A4: Yes, temperature is a critical factor. Like most chemical reactions, the rate of acid-catalyzed hydrolysis increases with temperature. Therefore, it is crucial to control the temperature during experiments and storage of solutions containing 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic media. For forced degradation studies, elevated temperatures (e.g., >50°C) are often used to accelerate degradation.[4]

Q5: Are there any visual indicators of degradation?

A5: While visual inspection can sometimes reveal changes like discoloration or precipitation, it is not a reliable method for quantifying degradation. The formation of degradation products may not always result in a visible change. Therefore, validated analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability of the compound.[5]

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic media.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Unexpectedly rapid degradation of the compound. | 1. Incorrect pH: The actual pH of the solution may be lower than intended. 2. Elevated temperature: The solution may have been inadvertently exposed to higher temperatures. 3. Presence of catalytic impurities: Certain metal ions can catalyze hydrolysis. | 1. Verify pH: Use a calibrated pH meter to confirm the pH of your acidic medium. 2. Control temperature: Store solutions at controlled, and preferably low, temperatures. Use a water bath or incubator for temperature-controlled experiments. 3. Use high-purity reagents: Ensure that the acid, water, and any other solvents used are of high purity to minimize catalytic impurities. |

| Inconsistent or non-reproducible analytical results (e.g., HPLC). | 1. Ongoing degradation during analysis: The compound may be degrading in the autosampler or on the column. 2. Inadequate chromatographic separation: The analytical method may not be able to separate the parent compound from its degradation products. 3. Improper sample preparation: Inconsistent sample dilution or handling can lead to variability. | 1. Cool the autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation during the analytical run. 2. Develop a stability-indicating method: Optimize your HPLC method (e.g., mobile phase, gradient, column) to achieve baseline separation of 1-(2-Fluorobenzoyl)-1,4-diazepane and its potential degradants. 3. Standardize sample preparation: Follow a strict and consistent protocol for preparing all samples. |

| Formation of unknown peaks in the chromatogram. | 1. Secondary degradation products: The primary degradation products may further degrade under the experimental conditions. 2. Interaction with excipients or other components: If working with a formulation, the active ingredient may be reacting with other components. | 1. Conduct forced degradation studies: Systematically expose the compound to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[6][7] Use techniques like LC-MS to identify the unknown peaks. 2. Analyze a placebo: If working with a formulation, analyze a placebo (the formulation without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients. |

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 1-(2-Fluorobenzoyl)-1,4-diazepane in acidic conditions. The goal of such a study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

-

1-(2-Fluorobenzoyl)-1,4-diazepane

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

High-purity water (Milli-Q or equivalent)

-

Methanol or Acetonitrile (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Water bath or incubator

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(2-Fluorobenzoyl)-1,4-diazepane in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Setup:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add a specific volume of 0.1 M HCl.

-

Dilute to the final volume with high-purity water. The final concentration of the API should be suitable for HPLC analysis (e.g., 100 µg/mL).

-

Prepare a control sample by diluting the stock solution with water to the same final concentration.

-

-

Incubation:

-

Place the acidic sample and the control sample in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Quenching and Preparation:

-

Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of NaOH solution to stop the degradation reaction.

-

Dilute the neutralized sample with the mobile phase to the appropriate concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.

-

-

Data Analysis:

-

Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

-

Plot the percentage of the remaining compound against time to determine the degradation kinetics.

-

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and detecting the formation of degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A time-programmed gradient can be used to achieve optimal separation. For example:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV spectrum of 1-(2-Fluorobenzoyl)-1,4-diazepane (a photodiode array detector is recommended for method development).

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Chemical Structure and Degradation Pathway

Caption: Acid-catalyzed hydrolysis of 1-(2-Fluorobenzoyl)-1,4-diazepane.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of 1-(2-Fluorobenzoyl)-1,4-diazepane.

References

-

BYJU'S. (2022, February 23). Amide Hydrolysis. Retrieved from [Link]

-

ACS Publications. (2003, October 9). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

ResearchGate. Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

-

Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

American Elements. 1-(2-fluorobenzoyl)-1,4-diazepane. Retrieved from [Link]

-

ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PubChem. 1-((2-Fluorophenyl)methyl)-1,4-diazepane. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

-

PubChemLite. 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride. Retrieved from [Link]

-

PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

-

PubMed. (1999, June). Flow-injection fluorimetric determination of 1,4-benzodiazepines in pharmaceutical formulations after acid hydrolysis. Retrieved from [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

-

ThaiScience. Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Retrieved from [Link]

-

Springer. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Pharmaceutical Research, 38(2), 361-367. Retrieved from [Link]

-

PMC. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]diazepine-3-carboxylate does not influence bioavailability. Retrieved from [Link]

-

Arkivoc. (2022, November 10). Structural reassignment of a dibenz[b,f]oxazepin-11(10H)-one with potent antigiardial activity. Retrieved from [Link]

-

MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

PubMed. (2021, March 1). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. asianjpr.com [asianjpr.com]

- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

Validation & Comparative

LC-MS fragmentation pattern of fluorinated diazepanes

Executive Summary

Fluorinated diazepanes (specifically 1,4-diazepane analogs) are critical pharmacophores in modern medicinal chemistry.[1] The introduction of fluorine modulates pKa, lipophilicity, and metabolic stability, but it introduces complexity in structural elucidation.

This guide provides an in-depth technical comparison of the fragmentation patterns of fluorinated diazepanes versus their non-fluorinated counterparts and positional isomers . Unlike rigid templates, this document synthesizes mechanistic organic chemistry with practical mass spectrometry to provide a self-validating workflow for researchers.

Key Insight: The presence of fluorine on the diazepane ring does not merely shift the mass; it fundamentally alters the fragmentation landscape by promoting characteristic neutral losses (HF) and directing

Mechanistic Principles of Fragmentation

To interpret the spectra of fluorinated diazepanes accurately, one must understand three governing principles that differentiate them from standard nitrogen heterocycles.

The Inductive Destabilization Rule

In positive ESI (

-

Non-fluorinated Diazepane: Charge is delocalized/stabilized by adjacent alkyl groups, leading to relatively non-selective

-cleavage. -

Fluorinated Diazepane: The strong electronegativity of fluorine pulls electron density, destabilizing adjacent carbocations (inductive effect). Consequently, bond cleavage tends to occur distal to the fluorine atom to avoid forming an electron-deficient cation.

The HF Elimination Pathway

A diagnostic signature of aliphatic fluorides is the neutral loss of hydrogen fluoride (HF, 20 Da).

-

Mechanism: This typically proceeds via a cyclic transition state involving a

-hydrogen. -

Relevance: In 6-fluoro-1,4-diazepane, the abundance of

-hydrogens makes this a dominant pathway. In quaternary fluorinated centers (no

Ring Contraction (Retro-Diels-Alder-like)

Diazepanes (7-membered rings) are ring-strained and prone to expelling ethylene (

Comparative Analysis: Fluorinated vs. Non-Fluorinated[1][2]

The following analysis compares the fragmentation of 1,4-Diazepane (Control) against 6-Fluoro-1,4-diazepane (Target) .

Fragmentation Pathways

-

Control (1,4-Diazepane, MW 100):

-

Precursor:

101 -

Primary Fragment:

73 (Loss of -

Secondary Fragment:

56 (Loss of

-

-

Target (6-Fluoro-1,4-diazepane, MW 118):

-

Precursor:

119 -